molecular formula C13H16F3N3O2 B8445674 1-Methyl-4-[[3-nitro-5-(trifluoromethyl)phenyl]methyl]piperazine

1-Methyl-4-[[3-nitro-5-(trifluoromethyl)phenyl]methyl]piperazine

Cat. No. B8445674
M. Wt: 303.28 g/mol
InChI Key: WJHBVYZPZPWDHH-UHFFFAOYSA-N
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Patent
US08110687B2

Procedure details

To a solution of 1-methyl-4-[3-nitro-5-(trifluoromethyl)benzyl]piperazine (0.35 g, 1.15 mmol) in EtOAc (15 mL) was added Pd (10% on C, 0.035 g). The reaction mixture was allowed to stir at rt under an atmosphere of hydrogen over night. The reaction mixture was filtered through Celite, washed with EtOAc, and concentrated to give 3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline (0.285 g, 90%) as a white solid which was used without further purification.
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.035 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[C:11]([N+:19]([O-])=O)[CH:10]=2)[CH2:4][CH2:3]1>CCOC(C)=O.[Pd]>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:10]=[C:11]([CH:12]=[C:13]([C:15]([F:18])([F:16])[F:17])[CH:14]=2)[NH2:19])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
CN1CCN(CC1)CC1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.035 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt under an atmosphere of hydrogen over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CC=1C=C(N)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.285 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.